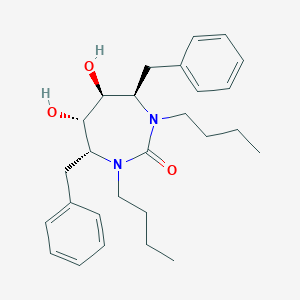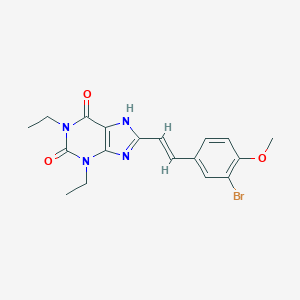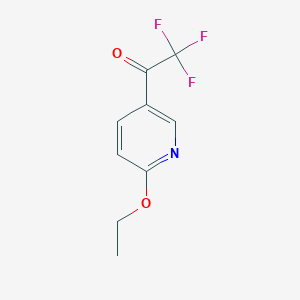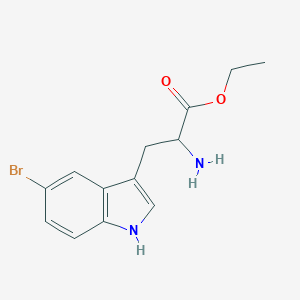
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties that make it useful in various fields of study, including pharmacology, biochemistry, and molecular biology.
作用機序
The mechanism of action of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. Specifically, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in the regulation of cell growth and survival.
生化学的および生理学的効果
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Additionally, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been shown to reduce oxidative stress and inflammation in neurons, leading to improved neuronal survival and function.
実験室実験の利点と制限
One of the main advantages of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is its versatility in various fields of study. This compound has been shown to have potential applications in pharmacology, biochemistry, and molecular biology, making it useful for a wide range of experiments. Additionally, the synthesis method for Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is relatively simple and can be optimized for large-scale synthesis.
However, there are also some limitations associated with the use of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate in lab experiments. First, this compound is relatively unstable and can degrade over time, making it difficult to work with. Additionally, the mechanism of action of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate. First, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted and effective treatments for cancer and neurodegenerative diseases. Additionally, the potential applications of Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate in other fields, such as materials science and nanotechnology, should be explored. Finally, the synthesis method for Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate should be further optimized to improve yield and purity, making it more accessible for large-scale synthesis.
科学的研究の応用
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been used extensively in scientific research due to its potential applications in various fields. In pharmacology, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
特性
CAS番号 |
133766-36-6 |
|---|---|
製品名 |
Ethyl 2-amino-3-(5-bromo-1H-indol-3-YL)propanoate |
分子式 |
C13H15BrN2O2 |
分子量 |
311.17 g/mol |
IUPAC名 |
ethyl 2-amino-3-(5-bromo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15BrN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3 |
InChIキー |
SFZGEFLYBJGMPV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N |
正規SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)N |
同義語 |
5-BROMOTRYPTOPHAN ETHYL ESTER |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)
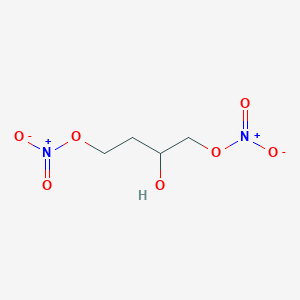
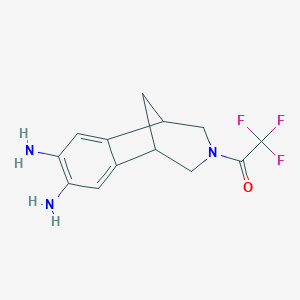
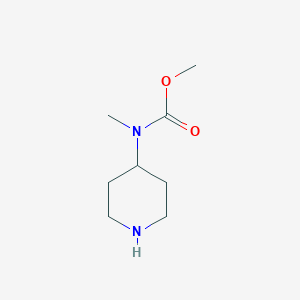
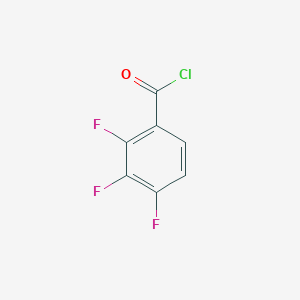
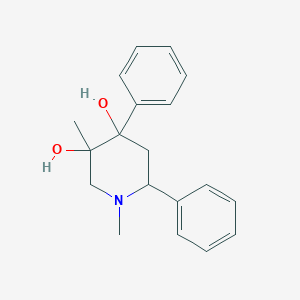
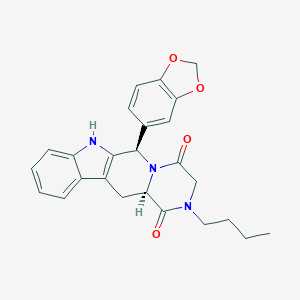
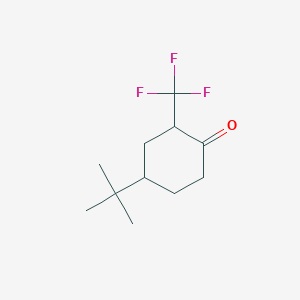
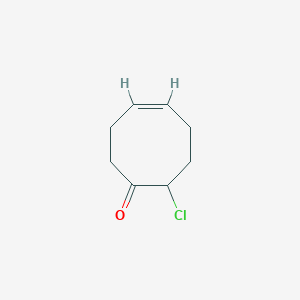
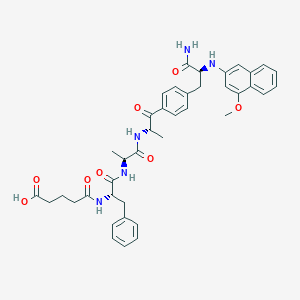
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)
